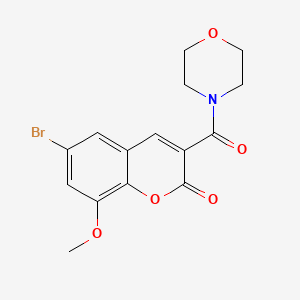

N-甲基-2-(甲基氨基)-4-硝基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-Methyl-2-(methylamino)benzenecarbothioamide” is a compound that has been mentioned in the context of early discovery research . Another compound, “N-Methyl-2-nitroaniline”, is used in laboratory chemicals .

Synthesis Analysis

The synthesis of similar compounds has been studied. For example, the synthesis and ring-opening polymerization of α-substituted and N-methylated N-carboxy anhydrides (αNNCAs) of several amino acids were investigated .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed. For instance, two related structures, 2,4-dinitro-N-methylaniline and 2-amino-4-nitro-N-methylaniline, have been analyzed by X-ray crystallography .Chemical Reactions Analysis

Nitroaromatic compounds are useful molecules in the synthesis of anilines, imines, azo compounds, oximes, and heterocycles . Nitroanilines are also known to be toxic and many methods have been developed to reduce nitro groups .Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been studied. For example, the rotational spectrum of N-Methyl-2-Aminoethanol was recorded in the isolated conditions of a free jet expansion .科学研究应用

DNA修复和癌症研究

研究表明类似苯甲酰胺衍生物在增强DNA修复机制方面发挥作用。例如,已发现苯甲酰胺及其类似物能够抑制聚(ADP-核糖)聚合酶(PARP),后者在DNA修复过程中起着至关重要的作用。这些抑制剂显示出在DNA损伤后增强非计划DNA合成的作用,暗示了在癌症治疗和理解DNA修复机制方面的潜在应用Miwa et al., 1981。

光谱研究和化学性质

对苯甲酰胺衍生物(包括N-甲基-2-(甲基氨基)-4-硝基苯甲酰胺)的光谱性质进行的研究揭示了它们在各种溶剂中的化学行为。这些研究对于理解化合物的反应性和在化学合成和材料科学中的潜在应用至关重要Brozis et al., 1999。

药理学研究

苯甲酰胺衍生物已被评估其药理学特性,包括抗惊厥活性。一些衍生物在动物模型中显示出疗效,突显了它们在治疗神经系统疾病中的潜力Bailleux et al., 1995。

光催化应用

研究有关有机污染物的光催化降解包括使用苯甲酰胺衍生物作为催化剂或催化剂改性剂。这些研究有助于开发更有效的环境修复和污染控制方法Torimoto et al., 1996。

合成和材料科学

对苯甲酰胺衍生物(包括N-甲基-2-(甲基氨基)-4-硝基苯甲酰胺)的合成途径的开发对于它们在材料科学和有机化学中的应用至关重要。高效的合成方法使得可以生产这些化合物以供进一步研究和潜在的商业应用Xu et al., 2013。

作用机制

安全和危害

未来方向

The future directions in the study of similar compounds involve further exploration of their synthesis, structural analysis, and potential applications. For instance, the synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines has been reported .

属性

IUPAC Name |

N-methyl-2-(methylamino)-4-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O3/c1-10-8-5-6(12(14)15)3-4-7(8)9(13)11-2/h3-5,10H,1-2H3,(H,11,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCVPMEIIBYUZPM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=CC(=C1)[N+](=O)[O-])C(=O)NC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl 3-[(3-chlorophenyl)methyl]-4-oxopiperidine-1-carboxylate](/img/structure/B2475834.png)

![sodium 2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate](/img/structure/B2475836.png)

![4-Fluoro-3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride](/img/structure/B2475840.png)

![3-Hydroxy-4-[(2-methoxyethyl)amino]-1$l^{6}-thiolane-1,1-dione](/img/structure/B2475842.png)

![2-Ethoxy-N-(4-{7-methylimidazo[1,2-A]pyridin-2-YL}phenyl)benzamide](/img/structure/B2475845.png)

![(5E)-5-[(2-morpholin-4-yl-1,3-thiazol-5-yl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B2475848.png)

![1-(Pyrazolo[1,5-a]pyridin-3-yl)ethanone](/img/structure/B2475849.png)